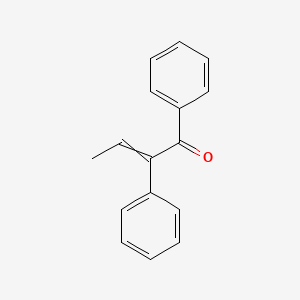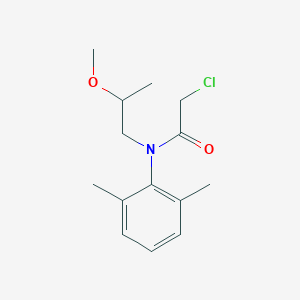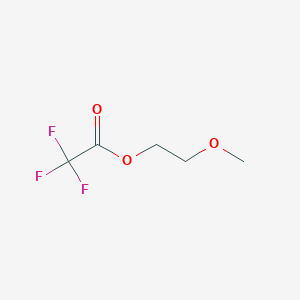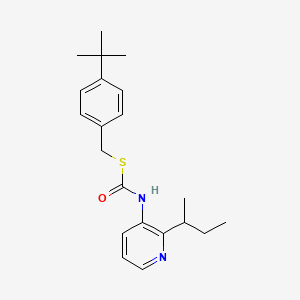![molecular formula C15H16O4 B14661278 Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis- CAS No. 42397-72-8](/img/structure/B14661278.png)
Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- is an organic compound with the molecular formula C15H16O4 . It is characterized by the presence of two phenol groups connected by a 1,3-propanediylbis(oxy) linkage. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- typically involves the reaction of phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atoms of the 1,3-dibromopropane, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions of the phenol rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to act as an antioxidant or to participate in other chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler compound with a single phenol group.
Bisphenol A: Contains two phenol groups connected by a methylene bridge.
Hydroquinone: Contains two hydroxyl groups on a benzene ring.
Uniqueness
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- is unique due to its 1,3-propanediylbis(oxy) linkage, which provides distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
42397-72-8 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyphenoxy)propoxy]phenol |
InChI |
InChI=1S/C15H16O4/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9,16-17H,5,10-11H2 |
InChI-Schlüssel |
PKEYDCTUOCBKRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)OCCCOC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


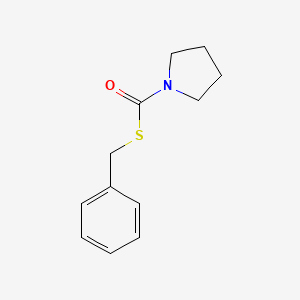
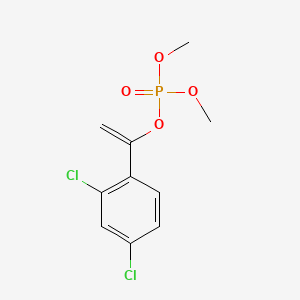
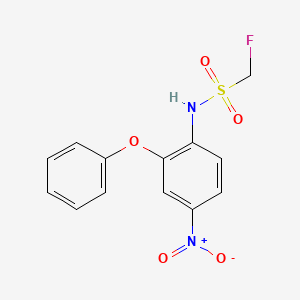
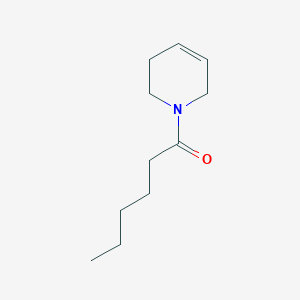
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
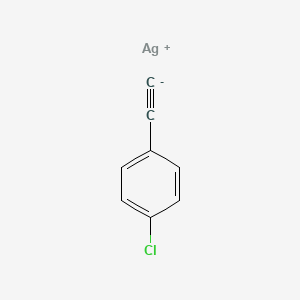
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)

